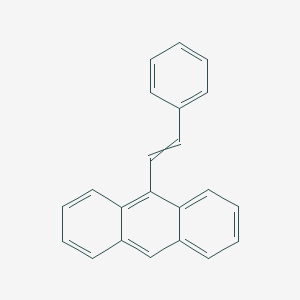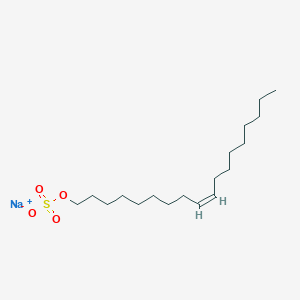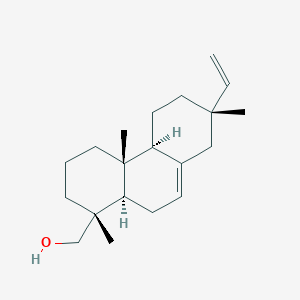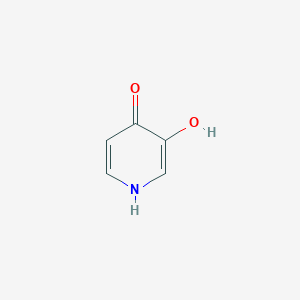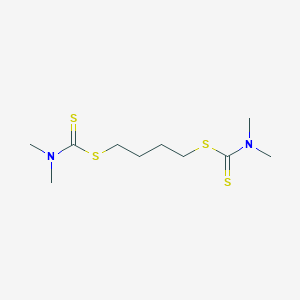
1,4-Butanediyl bis(dimethyldithiocarbamate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Butanediyl bis(dimethyldithiocarbamate) (Bis) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. Bis is a dithiocarbamate compound that has been shown to possess anti-cancer, anti-inflammatory, and antioxidant properties. In
Mécanisme D'action
1,4-Butanediyl bis(dimethyldithiocarbamate) exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and survival. 1,4-Butanediyl bis(dimethyldithiocarbamate) also activates the mitochondrial pathway of apoptosis in cancer cells. In addition, 1,4-Butanediyl bis(dimethyldithiocarbamate) inhibits the activation of nuclear factor kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines. Furthermore, 1,4-Butanediyl bis(dimethyldithiocarbamate) scavenges free radicals and reduces oxidative stress by increasing the activity of antioxidant enzymes.
Effets Biochimiques Et Physiologiques
1,4-Butanediyl bis(dimethyldithiocarbamate) has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. 1,4-Butanediyl bis(dimethyldithiocarbamate) also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, 1,4-Butanediyl bis(dimethyldithiocarbamate) reduces oxidative stress by increasing the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Butanediyl bis(dimethyldithiocarbamate) has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic benefits. However, 1,4-Butanediyl bis(dimethyldithiocarbamate) has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in vivo. Furthermore, 1,4-Butanediyl bis(dimethyldithiocarbamate) has been found to have some toxic effects on normal cells, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for research on 1,4-Butanediyl bis(dimethyldithiocarbamate). One potential direction is to investigate its potential therapeutic benefits in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more water-soluble derivatives of 1,4-Butanediyl bis(dimethyldithiocarbamate) to improve its bioavailability. Furthermore, future research can focus on identifying the molecular targets of 1,4-Butanediyl bis(dimethyldithiocarbamate) and its mechanism of action in different diseases.
Méthodes De Synthèse
1,4-Butanediyl bis(dimethyldithiocarbamate) can be synthesized by reacting 1,4-butanediol with carbon disulfide and sodium hydroxide, followed by reaction with dimethylamine. The resulting compound is then reacted with carbon disulfide and sodium hydroxide again to form 1,4-Butanediyl bis(dimethyldithiocarbamate).
Applications De Recherche Scientifique
1,4-Butanediyl bis(dimethyldithiocarbamate) has been extensively studied for its potential therapeutic benefits in various diseases. It has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting tumor growth. 1,4-Butanediyl bis(dimethyldithiocarbamate) has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, 1,4-Butanediyl bis(dimethyldithiocarbamate) has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
Propriétés
Numéro CAS |
10225-01-1 |
|---|---|
Nom du produit |
1,4-Butanediyl bis(dimethyldithiocarbamate) |
Formule moléculaire |
C10H20N2S4 |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
4-(dimethylcarbamothioylsulfanyl)butyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C10H20N2S4/c1-11(2)9(13)15-7-5-6-8-16-10(14)12(3)4/h5-8H2,1-4H3 |
Clé InChI |
NLILEBBDWYPPKA-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)SCCCCSC(=S)N(C)C |
SMILES canonique |
CN(C)C(=S)SCCCCSC(=S)N(C)C |
Autres numéros CAS |
10225-01-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3S,4S,5R,6R)-6-[[(3R,11aS)-11a-methyl-2,3,3a,3b,4,5,8,9,9a,9b,10,11-dodecahydro-[1]benzofuro[5,4-f]isochromen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B155565.png)
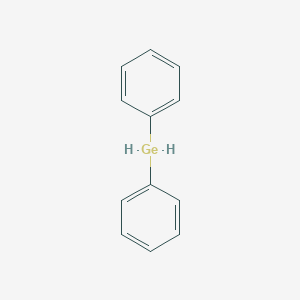
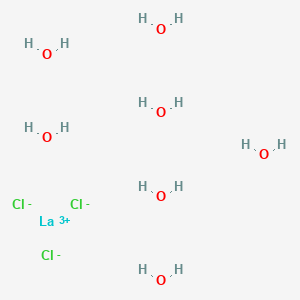
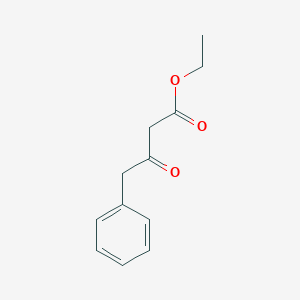
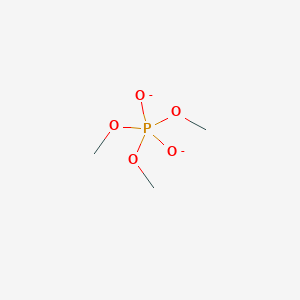
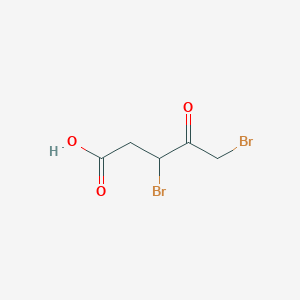
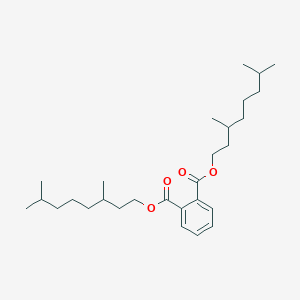
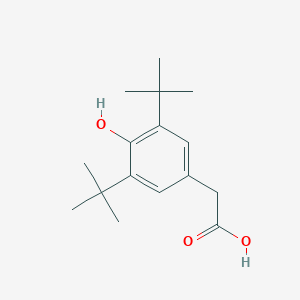
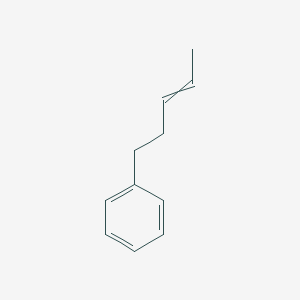
![Sodium 6-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-5-hydroxynaphthalene-1-sulphonate](/img/structure/B155582.png)
